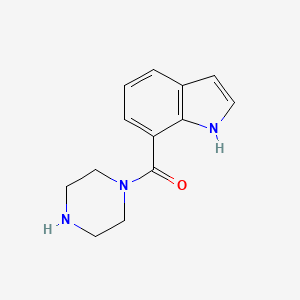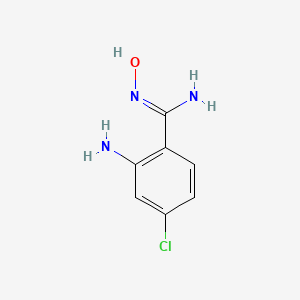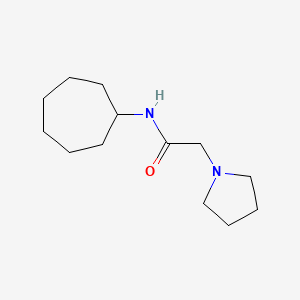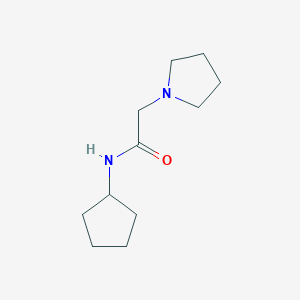
1H-indol-7-yl(piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-indol-7-yl(piperazin-1-yl)methanone, also known as 7-MeO-DAP, is a chemical compound that belongs to the family of indoleamines. It is a synthetic compound that has been used in scientific research for its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 1H-indol-7-yl(piperazin-1-yl)methanone is not fully understood, but it is thought to act as a partial agonist at the 5-HT2A receptor and a full agonist at the 5-HT2C receptor. These receptors are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
In animal studies, 1H-indol-7-yl(piperazin-1-yl)methanone has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood regulation. Additionally, 1H-indol-7-yl(piperazin-1-yl)methanone has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1H-indol-7-yl(piperazin-1-yl)methanone in lab experiments is its ability to selectively activate specific serotonin receptors, which allows researchers to study the effects of these receptors on various physiological and behavioral processes. However, one limitation of using 1H-indol-7-yl(piperazin-1-yl)methanone is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 1H-indol-7-yl(piperazin-1-yl)methanone. One potential direction is the development of new therapeutic agents based on the structure of 1H-indol-7-yl(piperazin-1-yl)methanone for the treatment of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of 1H-indol-7-yl(piperazin-1-yl)methanone and its potential for off-target effects. Finally, more research is needed to determine the long-term safety and efficacy of 1H-indol-7-yl(piperazin-1-yl)methanone in humans.
Méthodes De Synthèse
The synthesis of 1H-indol-7-yl(piperazin-1-yl)methanone involves a multistep process that starts with the reaction of 2,3-dihydro-1H-indole with piperazine in the presence of a catalyst such as palladium on carbon. The resulting product is then reacted with paraformaldehyde to yield 1H-indol-7-yl(piperazin-1-yl)methanol. Finally, the methanol group is converted to a ketone group using a reagent such as acetic anhydride to obtain 1H-indol-7-yl(piperazin-1-yl)methanone.
Applications De Recherche Scientifique
1H-indol-7-yl(piperazin-1-yl)methanone has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and to enhance cognitive function in healthy individuals. Additionally, 1H-indol-7-yl(piperazin-1-yl)methanone has been studied for its potential antidepressant and anxiolytic effects.
Propriétés
IUPAC Name |
1H-indol-7-yl(piperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13(16-8-6-14-7-9-16)11-3-1-2-10-4-5-15-12(10)11/h1-5,14-15H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCKLQLBUOVEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC3=C2NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indol-7-yl(piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7517911.png)
![[4-(4-Fluorophenoxy)phenyl]-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7517920.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7517927.png)

![N-(2-morpholin-4-yl-1-phenylethyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7517932.png)
![3-Cyclopropyl-5-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7517947.png)
![1-Ethyl-3-[(3-fluoro-4-methylphenyl)methyl]-1-(thiophen-2-ylmethyl)urea](/img/structure/B7517952.png)

![N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7517993.png)
![N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7517994.png)
![8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7517999.png)


